Lipophilicity Advantage
4-Azido-6,8-difluoro-2-methylquinoline exhibits an XLogP3-AA value of 3.7, which is higher than that of its 4-amino analog (XLogP3-AA = 2.1) [1] and comparable to or slightly higher than the 4-chloro (3.4) [2] and 4-bromo (3.5) [3] derivatives. This increased lipophilicity may influence membrane permeability and distribution characteristics, a critical parameter in drug discovery campaigns where balancing polarity and hydrophobicity is essential for oral bioavailability [1].
(+1.6 vs 4-amino; +0.3 vs 4-Cl; +0.2 vs 4-Br)
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | 4-Amino-6,8-difluoro-2-methylquinoline (2.1), 4-Chloro-6,8-difluoro-2-methylquinoline (3.4), 4-Bromo-6,8-difluoro-2-methylquinoline (3.5) |
| Quantified Difference | +1.6 units vs. 4-amino; +0.3 units vs. 4-chloro; +0.2 units vs. 4-bromo |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2024-2025 releases) |
Why This Matters
The higher LogP value indicates increased lipophilicity compared to the amino analog, potentially enhancing membrane permeability in cell-based assays and in vivo studies.
- [1] PubChem. (2026). 4-Azido-6,8-difluoro-2-methylquinoline. CID 10013721. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10013721. View Source
- [2] PubChem. (2026). 4-Chloro-6,8-difluoro-2-methylquinoline. CID 15151232. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-chloro-6,8-difluoro-2-methylquinoline. View Source
- [3] PubChem. (2026). 4-Bromo-6,8-difluoro-2-methylquinoline. CID 45599419. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-bromo-6,8-difluoro-2-methylquinoline. View Source
